molecular formula C9H11I B022855 1-(Iodomethyl)-2,4-dimethylbenzene CAS No. 102998-69-6

1-(Iodomethyl)-2,4-dimethylbenzene

Cat. No.: B022855
CAS No.: 102998-69-6
M. Wt: 246.09 g/mol
InChI Key: FPIGUZMINFLMCN-UHFFFAOYSA-N
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Description

1-(Iodomethyl)-2,4-dimethylbenzene is an organic compound with the molecular formula C9H11I It is a derivative of toluene, where the methyl groups are substituted at the 2 and 4 positions, and an iodomethyl group is attached at the 1 position

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(Iodomethyl)-2,4-dimethylbenzene can be synthesized through several methods. One common approach involves the iodination of 2,4-dimethyltoluene. This can be achieved by reacting 2,4-dimethyltoluene with iodine and a suitable oxidizing agent, such as nitric acid or hydrogen peroxide, under controlled conditions. The reaction typically proceeds via the formation of an iodonium ion intermediate, which then reacts with the methyl group to form the iodomethyl derivative.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale iodination processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

1-(Iodomethyl)-2,4-dimethylbenzene undergoes various chemical reactions, including:

    Oxidation: The iodomethyl group can be oxidized to form aldehydes or ketones using oxidizing agents like sodium periodate or manganese dioxide.

    Reduction: The compound can be reduced to form the corresponding methyl derivative using reducing agents such as lithium aluminum hydride.

    Substitution: The iodine atom can be substituted with other nucleophiles, such as cyanide, thiol, or amine groups, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Sodium periodate, manganese dioxide, and hydrogen peroxide are commonly used oxidizing agents.

    Reduction: Lithium aluminum hydride and sodium borohydride are typical reducing agents.

    Substitution: Nucleophiles like sodium cyanide, thiols, and amines are used in substitution reactions, often in the presence of a base or catalyst.

Major Products Formed

    Oxidation: Aldehydes and ketones.

    Reduction: Methyl derivatives.

    Substitution: Various substituted benzene derivatives, depending on the nucleophile used.

Scientific Research Applications

1-(Iodomethyl)-2,4-dimethylbenzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving halogenated substrates.

    Medicine: It serves as a precursor for the synthesis of potential therapeutic agents.

    Industry: The compound is used in the production of specialty chemicals and materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 1-(iodomethyl)-2,4-dimethylbenzene depends on the specific reaction it undergoes. For example, in substitution reactions, the iodine atom is typically displaced by a nucleophile through an S_N2 mechanism, where the nucleophile attacks the carbon atom bonded to the iodine, leading to the formation of a new carbon-nucleophile bond and the release of iodide ion.

Comparison with Similar Compounds

1-(Iodomethyl)-2,4-dimethylbenzene can be compared with other similar compounds, such as:

    1-(Iodomethyl)-4-methylbenzene: This compound has a single methyl group at the 4 position, making it less sterically hindered compared to this compound.

    1-(Iodomethyl)-3,5-dimethylbenzene: This compound has methyl groups at the 3 and 5 positions, which may affect its reactivity and steric properties differently.

    1-(Bromomethyl)-2,4-dimethylbenzene: The bromine atom in this compound can be compared to the iodine atom in terms of reactivity and leaving group ability.

Properties

IUPAC Name

1-(iodomethyl)-2,4-dimethylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11I/c1-7-3-4-9(6-10)8(2)5-7/h3-5H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPIGUZMINFLMCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)CI)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50376686
Record name 1-(iodomethyl)-2,4-dimethylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50376686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102998-69-6
Record name 1-(iodomethyl)-2,4-dimethylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50376686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(Iodomethyl)-2,4-dimethylbenzene
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1-(Iodomethyl)-2,4-dimethylbenzene
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Reactant of Route 6
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